![molecular formula C16H19NO3 B5694449 methyl 1-cinnamoyl-4-piperidinecarboxylate](/img/structure/B5694449.png)
methyl 1-cinnamoyl-4-piperidinecarboxylate
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Overview
Description
Methyl 1-cinnamoyl-4-piperidinecarboxylate, also known as Methyl 4-piperidone-1-cinnamate, is a synthetic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 293.36 g/mol. The compound is commonly used as a starting material for the synthesis of various organic compounds.
Scientific Research Applications
Methyl 1-cinnamoyl-4-piperidinecarboxylate 1-cinnamoyl-4-piperidinecarboxylate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. The compound is also used as a reagent in organic synthesis reactions, such as the Michael addition and the Mannich reaction. Additionally, this compound 1-cinnamoyl-4-piperidinecarboxylate has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of methyl 1-cinnamoyl-4-piperidinecarboxylate 1-cinnamoyl-4-piperidinecarboxylate is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and proteins in the body. For example, this compound 1-cinnamoyl-4-piperidinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound 1-cinnamoyl-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound 1-cinnamoyl-4-piperidinecarboxylate has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl 1-cinnamoyl-4-piperidinecarboxylate 1-cinnamoyl-4-piperidinecarboxylate has several advantages for use in lab experiments. The compound is readily available and easy to synthesize, and it has a high yield and purity. Additionally, the compound has a wide range of applications in organic synthesis and scientific research. However, there are also some limitations to the use of this compound 1-cinnamoyl-4-piperidinecarboxylate. For example, the compound may be toxic to certain cell lines, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of methyl 1-cinnamoyl-4-piperidinecarboxylate 1-cinnamoyl-4-piperidinecarboxylate. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, the compound may also have potential applications in the development of new materials, such as polymers and coatings.
Synthesis Methods
The synthesis of methyl 1-cinnamoyl-4-piperidinecarboxylate 1-cinnamoyl-4-piperidinecarboxylate is a multistep process that involves the reaction of cinnamic acid with piperidine in the presence of a catalyst. The resulting product is then reacted with methyl chloroformate to form the final compound. The yield of the synthesis process is generally high, and the purity of the compound can be easily achieved through recrystallization.
properties
IUPAC Name |
methyl 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16(19)14-9-11-17(12-10-14)15(18)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPPUBQTKVRSLY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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